REACTION_SMILES
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[CH3:24][N:25]([CH3:26])[CH:27]=[O:28].[CH3:29][CH2:30][O:31][C:32](=[O:33])[CH3:34].[Cl:16][N:17]1[C:18](=[O:19])[CH2:20][CH2:21][C:22]1=[O:23].[F:1][c:2]1[cH:3][c:4]2[cH:5][c:6]([C:11](=[O:12])[O:13][CH2:14][CH3:15])[nH:7][c:8]2[cH:9][cH:10]1>>[F:1][c:2]1[cH:3][c:4]2[c:5]([Cl:16])[c:6]([C:11](=[O:12])[O:13][CH2:14][CH3:15])[nH:7][c:8]2[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cc2cc(F)ccc2[nH]1
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Name
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Type
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product
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Smiles
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CCOC(=O)c1[nH]c2ccc(F)cc2c1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |